2-Amino-2-(hydroxymethyl)propane-1,3-diol
Overview
Description
Scientific Research Applications
2-Amino-2-(hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-2-(hydroxymethyl)propane-1,3-diol can be synthesized through the reaction of nitromethane with formaldehyde and ammonium chloride, followed by reduction with hydrogen in the presence of a nickel catalyst . The reaction conditions typically involve temperatures around 50-60°C and pressures of 3-5 atmospheres.
Industrial Production Methods: In industrial settings, tromethamine is produced by reacting nitromethane with formaldehyde and ammonia under controlled conditions. The reaction mixture is then subjected to hydrogenation using a nickel catalyst to yield tromethamine . This method ensures high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes to form Schiff bases.
Complexation Reactions: this compound can form complexes with metal ions, which is useful in biochemistry and molecular biology.
Common Reagents and Conditions:
Condensation Reactions: Typically involve aldehydes and mild acidic or basic conditions.
Complexation Reactions: Involve metal salts and aqueous solutions.
Major Products:
Schiff Bases: Formed from the reaction with aldehydes.
Metal Complexes: Formed from the reaction with metal ions.
Mechanism of Action
2-Amino-2-(hydroxymethyl)propane-1,3-diol acts as a proton acceptor, which allows it to neutralize excess hydrogen ions in the body, thereby correcting metabolic acidosis . It buffers both metabolic and respiratory acids, limiting carbon dioxide generation . Additionally, tromethamine functions as an osmotic diuretic, promoting the excretion of excess fluids .
Comparison with Similar Compounds
Triethanolamine: Another buffering agent used in cosmetics and pharmaceuticals.
Ketorolac 2-Amino-2-(hydroxymethyl)propane-1,3-diol: A nonsteroidal anti-inflammatory drug that uses tromethamine as a salt form.
Uniqueness: this compound is unique due to its dual role as a buffering agent and an osmotic diuretic. Its ability to form complexes with metal ions and undergo condensation reactions with aldehydes further distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENZDBCJOHFCAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023723 | |
Record name | Tromethamine | |
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Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS] | |
Record name | Tromethamine | |
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Boiling Point |
219-220 °C at 10 mm Hg | |
Record name | TROMETHAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C | |
Record name | TROMETHAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000022 [mmHg] | |
Record name | Tromethamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18432 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Tromethamine is an alkalinizing agent which acts as a proton (hydrogen ion) acceptor. Tromethamine is a weak base; following IV injection, it attracts and combines with hydrogen ions and their associated acid anions and the resulting salts are excreted in urine. Tromethamine can combine with lactic, pyruvic, and other metabolic acids and with carbonic acid. ... At pH 7.4, approximately 70% of the tromethamine present in plasma is in the ionized (protonated) form; if pH is decreased from pH 7.4, the ionized fraction of the drug is increased. In contrast to the ionized fraction of tromethamine, which upon administration reacts only with acid in the extracellular fluids, the fraction of the dose which remains un-ionized at physiologic pH is thought to be capable of penetrating the cell membrane to combine with intracellular acid. Since administration of tromethamine reduces hydrogen ion concentration, there is a decrease in proton donor and an increase in proton acceptor concentrations in body buffers. In the bicarbonate:carbonic acid buffer, the concentration of dissolved carbon dioxide is decreased (at least until regulatory mechanisms compensate) and the concentration of bicarbonate is increased. The reduction of carbon dioxide tension removes a potent stimulus to breathing and may result in hypoventilation and hypoxia., Tromethamine ... acts as a weak, osmotic diuretic, increasing the flow of alkaline urine containing increased amounts of electrolytes., By removing protons from hydronium ions, ionization of carbonic acid is shifted so as to decrease pCO2 and to increase bicarbonate. Excess bicarbonate is then gradually excreted in kidney. /Tromethamine is an/ especially useful way to manage excessively high pCO2 in respiratory acidosis... | |
Record name | TROMETHAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
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Color/Form |
Crystalline mass, WHITE, CRYSTALLINE POWDER | |
CAS No. |
77-86-1 | |
Record name | Tris(hydroxymethyl)aminomethane | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=77-86-1 | |
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Record name | Tromethamine [USAN:USP] | |
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Record name | Tromethamine | |
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Record name | Tromethamine | |
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Record name | Trometamol | |
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Record name | TROMETHAMINE | |
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Record name | TROMETHAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
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Record name | Tromethamine | |
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Melting Point |
171-172 °C | |
Record name | TROMETHAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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